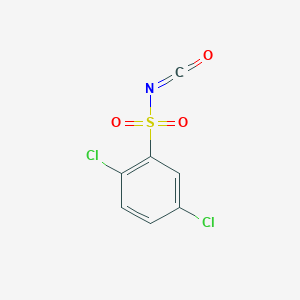
Methyl 2-bromo-1-cyclohexenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-1-cyclohexenecarboxylate is an organic compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol . It is a brominated derivative of cyclohexene carboxylate and is used in various chemical reactions and research applications.
Méthodes De Préparation
Methyl 2-bromo-1-cyclohexenecarboxylate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 1-cyclohexenecarboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and the reaction conditions may include refluxing the mixture to ensure complete bromination.
Analyse Des Réactions Chimiques
Methyl 2-bromo-1-cyclohexenecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclohexene derivative.
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Methyl 2-bromo-1-cyclohexenecarboxylate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of new drugs and therapeutic agents due to its reactivity and ability to form diverse chemical structures.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-1-cyclohexenecarboxylate involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of new chemical bonds . The compound’s reactivity is influenced by the presence of the cyclohexene ring, which can stabilize intermediates and transition states during chemical reactions .
Comparaison Avec Des Composés Similaires
Methyl 2-bromo-1-cyclohexenecarboxylate can be compared with other brominated cyclohexene derivatives, such as methyl 1-bromocyclohexanecarboxylate and methyl 3-bromo-1-cyclohexenecarboxylate . These compounds share similar reactivity patterns but differ in the position of the bromine atom on the cyclohexene ring. The unique position of the bromine atom in this compound allows for specific reactivity and selectivity in chemical reactions .
Propriétés
IUPAC Name |
methyl 2-bromocyclohexene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGNIFAADXLTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCCC1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride](/img/structure/B6306886.png)


![(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B6306916.png)


![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B6306935.png)




